molecular formula C14H14O3S B13071019 3-Methyl-5-((phenylsulfonyl)methyl)phenol

3-Methyl-5-((phenylsulfonyl)methyl)phenol

Cat. No.: B13071019
M. Wt: 262.33 g/mol
InChI Key: CAPGNYHDTGTYQM-UHFFFAOYSA-N
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Description

3-Methyl-5-((phenylsulfonyl)methyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group at the 3-position and a phenylsulfonylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((phenylsulfonyl)methyl)phenol typically involves the reaction of 3-methylphenol with phenylsulfonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phenylsulfonylmethyl group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((phenylsulfonyl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phenylsulfonyl group can be reduced to form the corresponding phenylsulfide.

    Substitution: The methyl and phenylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the phenylsulfonyl group may produce phenylsulfides.

Scientific Research Applications

3-Methyl-5-((phenylsulfonyl)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((phenylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylsulfonylacetate: Similar in structure but with an acetate group instead of a phenol group.

    Phenylsulfonylmethylphenol: Lacks the methyl group at the 3-position.

    Phenylsulfonylphenol: Lacks the methyl group and the phenylsulfonylmethyl group.

Uniqueness

3-Methyl-5-((phenylsulfonyl)methyl)phenol is unique due to the specific combination of substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-5-methylphenol

InChI

InChI=1S/C14H14O3S/c1-11-7-12(9-13(15)8-11)10-18(16,17)14-5-3-2-4-6-14/h2-9,15H,10H2,1H3

InChI Key

CAPGNYHDTGTYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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